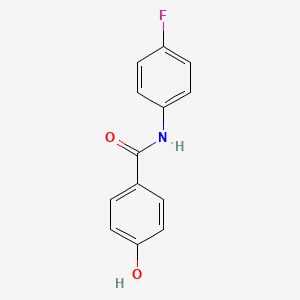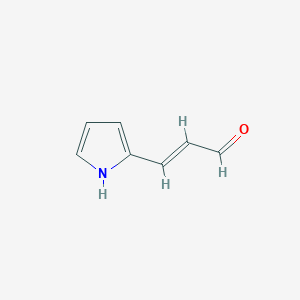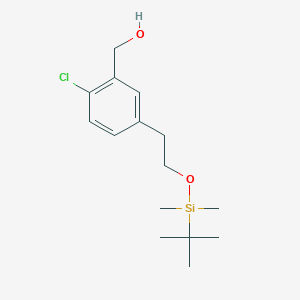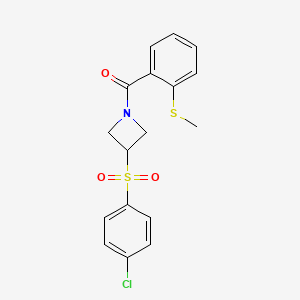![molecular formula C24H27BrN4O3 B2926976 3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide CAS No. 1251615-34-5](/img/structure/B2926976.png)
3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide is a useful research compound. Its molecular formula is C24H27BrN4O3 and its molecular weight is 499.409. The purity is usually 95%.
BenchChem offers high-quality 3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds with structural features similar to the one you're inquiring about have been synthesized and evaluated for their anticancer properties. For instance, a series of derivatives based on the quinoxaline scaffold, known for their potential in chemoselective reactions and structural relevance to your compound, showed significant antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7. This research highlights the quinoxaline ring's suitability as a scaffold carrying peptidomimetic side chains, indicating potential applications in cancer therapy (El Rayes et al., 2019).
Antileukemic Activity
Bis[[(carbamoyl)oxy]methyl]-substituted heterocycles, akin to the structural complexity of your compound, have demonstrated in vivo activity against lymphocytic leukemia, showcasing another facet of scientific research applications for such molecules. Specifically, these compounds have been synthesized and shown to possess significant antileukemic properties, illustrating the therapeutic potential of structurally complex carbamates and similar entities in treating leukemia (Anderson et al., 1988).
Nematicidal Activity
Research on carbamate derivatives against agricultural pests such as the root-knot nematode (Meloidogyne javanica) points to the agricultural applications of these chemicals. Compounds with carbamoyloxy moieties, related to your compound by functional group similarity, have shown effective nematicidal activity, indicating potential use in pest management strategies (Kumari et al., 2014).
Antimicrobial Activity
Compounds incorporating the quinoxaline moiety and various functional groups, including bromo and carbamoyl substitutions, have been explored for their antimicrobial properties. Such studies reveal the potential of these compounds in developing new antimicrobial agents, suggesting an application area for your compound in addressing microbial resistance issues (Baranovskyi et al., 2018).
properties
IUPAC Name |
3-[4-[2-[(2-bromophenyl)methylamino]-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O3/c1-16(2)13-26-22(30)12-11-20-24(32)29(21-10-6-5-9-19(21)28-20)15-23(31)27-14-17-7-3-4-8-18(17)25/h3-10,16H,11-15H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQABUIIGOAZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)

![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)

![methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2926903.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2926905.png)
![3-methyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2926906.png)

![2-(4-Formylphenoxy)-N-[3-(2-oxoazepan-1-YL)propyl]acetamide](/img/structure/B2926910.png)

![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate](/img/structure/B2926912.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2926916.png)